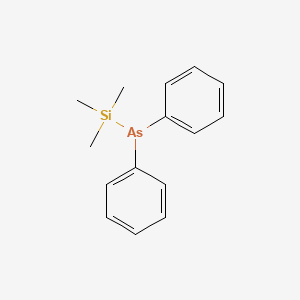
Arsine, diphenyl(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsine, diphenyl(trimethylsilyl)- is an organoarsenic compound with the molecular formula C₁₅H₁₉AsSi and a molecular weight of 302.3185 g/mol . This compound features a trimethylsilyl group bonded to an arsenic atom, which is further bonded to two phenyl groups. It is known for its unique chemical properties and applications in various fields of scientific research.
Preparation Methods
The synthesis of arsine, diphenyl(trimethylsilyl)- typically involves the reaction of diphenylarsine chloride with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The general reaction scheme is as follows:
(C₆H₅)₂AsCl + (CH₃)₃SiCl + NEt₃ → (C₆H₅)₂AsSi(CH₃)₃ + NEt₃HCl
Chemical Reactions Analysis
Arsine, diphenyl(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form using oxidizing agents such as or .
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction: The compound can be reduced to form derivatives using reducing agents like .
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Arsine, diphenyl(trimethylsilyl)- has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of arsenic-based drugs.
Industry: It is used in the semiconductor industry for the deposition of thin films and in the production of specialized materials.
Mechanism of Action
The mechanism by which arsine, diphenyl(trimethylsilyl)- exerts its effects involves the interaction of the arsenic atom with various molecular targets. The compound can form covalent bonds with sulfur-containing biomolecules , leading to the inhibition of enzyme activity and disruption of cellular processes . The trimethylsilyl group enhances the compound’s stability and facilitates its transport across cell membranes.
Comparison with Similar Compounds
Arsine, diphenyl(trimethylsilyl)- can be compared with other similar compounds such as triphenylarsine and trimethylsilylarsine . Unlike triphenylarsine, which has three phenyl groups attached to the arsenic atom, arsine, diphenyl(trimethylsilyl)- has two phenyl groups and one trimethylsilyl group. This structural difference imparts unique chemical properties and reactivity to the compound. Trimethylsilylarsine, on the other hand, has three trimethylsilyl groups attached to the arsenic atom, making it more volatile and reactive compared to arsine, diphenyl(trimethylsilyl)-.
Conclusion
Arsine, diphenyl(trimethylsilyl)- is a versatile organoarsenic compound with significant applications in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable reagent in organic synthesis, biology, medicine, and industry. Further research is needed to fully explore its potential and develop safe handling and application methods.
Properties
CAS No. |
38003-95-1 |
|---|---|
Molecular Formula |
C15H19AsSi |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
diphenyl(trimethylsilyl)arsane |
InChI |
InChI=1S/C15H19AsSi/c1-17(2,3)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 |
InChI Key |
IHIYHGCGHGYTHP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[As](C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


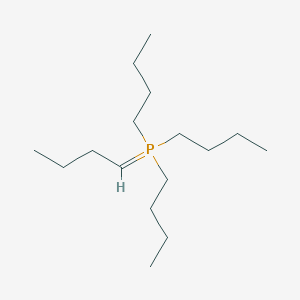
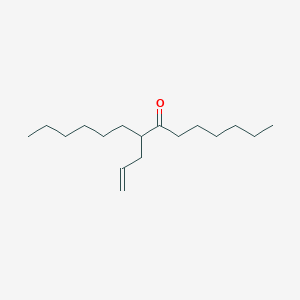
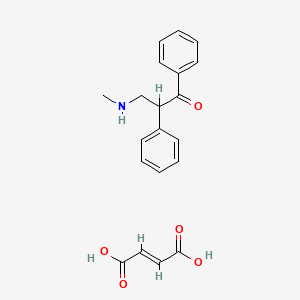




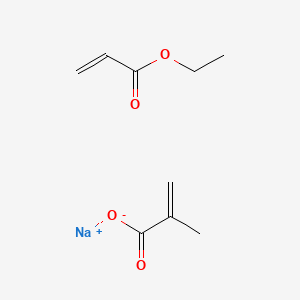
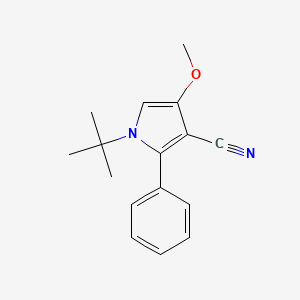
![{(E)-[(3-Methylphenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14659826.png)


![2-(4-Chlorophenoxy)-1-(1,2-dihydrobenzo[e][1]benzothiol-1-yl)ethanone](/img/structure/B14659849.png)
![[(4-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B14659852.png)
